molecular formula C8H20N4 B056590 N-[2-(1-piperazinyl)ethyl]ethylenediamine CAS No. 24028-46-4

N-[2-(1-piperazinyl)ethyl]ethylenediamine

Cat. No. B056590
CAS RN: 24028-46-4
M. Wt: 172.27 g/mol
InChI Key: WBIWIXJUBVWKLS-UHFFFAOYSA-N
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Description

“N-[2-(1-piperazinyl)ethyl]ethylenediamine” is a chemical compound with the molecular formula C8H20N4 . It is also known by other names such as “N- [2- (1-piperazinyl)ethyl]ethylenediamine”, “N- (2- (1-Piperazinyl)ethyl)ethylenediamine”, and “N’- (2-piperazin-1-ylethyl)ethane-1,2-diamine” among others .


Molecular Structure Analysis

The molecular structure of “N-[2-(1-piperazinyl)ethyl]ethylenediamine” can be represented by the InChI string: InChI=1S/C8H20N4/c9-1-2-10-3-6-12-7-4-11-5-8-12/h10-11H,1-9H2 . The Canonical SMILES representation is C1CN (CCN1)CCNCCN .


Chemical Reactions Analysis

“N1- [2- (1-Piperazinyl)ethyl]-1,2-ethanediamine” is known to be an impurity of Diethylenetriamine, a compound used in biological studies for polyamines inhibition to carbonic anhydrases by anchoring to the zinc-coordinated water molecule .


Physical And Chemical Properties Analysis

“N-[2-(1-piperazinyl)ethyl]ethylenediamine” has a molecular weight of 172.27 g/mol . It has a density of 0.975g/cm3 . The boiling point is 292.5°C at 760 mmHg . The compound has a flash point of 130.7°C . It has a vapour pressure of 0.00183mmHg at 25°C .

Scientific Research Applications

Synthesis of Piperazine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : “N-[2-(1-piperazinyl)ethyl]ethylenediamine” is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
  • Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results or Outcomes : The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields. Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .

Investigation of Heat Capacity

  • Scientific Field : Physical Chemistry
  • Application Summary : “N-[2-(1-piperazinyl)ethyl]ethylenediamine” has been used in the investigation of the heat capacity of ethyleneamines .
  • Methods of Application : The heat capacity was investigated using differential scanning calorimetry .
  • Results or Outcomes : The specific results or outcomes of this investigation were not provided in the source .

Synthesis of 2-Substituted Chiral Piperazines

  • Scientific Field : Organic Chemistry
  • Application Summary : “N-[2-(1-piperazinyl)ethyl]ethylenediamine” is used in the synthesis of 2-substituted chiral piperazines .
  • Methods of Application : The synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
  • Results or Outcomes : The synthesis of 2-substituted chiral piperazines was successfully achieved .

Impurity in Diethylenetriamine

  • Scientific Field : Biochemistry
  • Application Summary : “N-[2-(1-piperazinyl)ethyl]ethylenediamine” is an impurity of Diethylenetriamine , a compound used in biological studies for polyamines inhibition to carbonic anhydrases by anchoring to the zinc-coordinated water molecule .
  • Methods of Application : The methods of application were not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application were not provided in the source .

Safety And Hazards

“N-[2-(1-piperazinyl)ethyl]ethylenediamine” is considered hazardous. It is flammable and toxic in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or if inhaled .

properties

IUPAC Name

N'-(2-piperazin-1-ylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4/c9-1-2-10-3-6-12-7-4-11-5-8-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIWIXJUBVWKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178772
Record name N-(2-(1-Piperazinyl)ethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-piperazinyl)ethyl]ethylenediamine

CAS RN

24028-46-4
Record name N1-[2-(1-Piperazinyl)ethyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24028-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(1-Piperazinyl)ethyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024028464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(1-Piperazinyl)ethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(1-piperazinyl)ethyl]ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SD Dimitrov, DG Georgieva, TS Pavlov… - Environmental …, 2015 - Wiley Online Library
Substances of unknown or variable composition, complex reaction products, or biological materials (UVCBs) have been conventionally described in generic terms. Commonly used …
Number of citations: 26 setac.onlinelibrary.wiley.com
RF Minty - 2018 - scholar.archive.org
It is well known that the fibre-matrix interface plays a key role in defining the mechanical properties of fibre composite materials. The ability to efficiently transfer stress between the matrix …
Number of citations: 4 scholar.archive.org

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